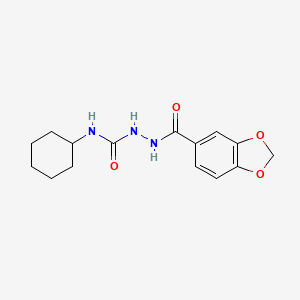

![molecular formula C17H20N2O4S B5719507 N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-2-naphthalenesulfonamide](/img/structure/B5719507.png)

N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-2-naphthalenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

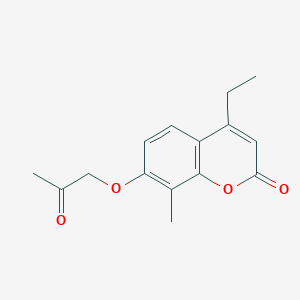

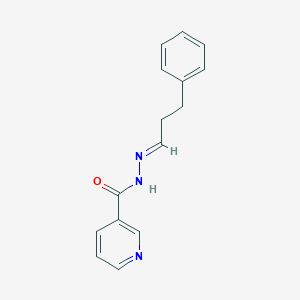

The compound “N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-2-naphthalenesulfonamide” is a complex organic molecule. It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. Attached to this ring is a sulfonamide group (-SO2NH2), which is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group. The molecule also contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic ring system. The naphthalene ring system is planar due to the conjugation of the pi electrons. The morpholine ring is likely to adopt a chair conformation, which is the most stable conformation for six-membered rings .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The naphthalene ring is aromatic and relatively stable, but can undergo electrophilic aromatic substitution reactions. The sulfonamide group can participate in a variety of reactions, including hydrolysis and condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonamide and morpholine groups could potentially make the compound polar and capable of forming hydrogen bonds, which would influence its solubility properties .Scientific Research Applications

- N-Methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-2-naphthalenesulfonamide can serve as a base catalyst in polymerization reactions. Specifically, it finds use in the generation of polyurethanes and other polymer materials. Its role as a catalyst contributes to the formation of strong, versatile polymers with diverse applications in materials science and industry .

- Researchers have explored the compound’s potential in ionic liquids (ILs) and solid-state electrolytes. For instance, a photopolymerization method combines polymer ionic liquids (PILs) with ILs to create solid-state electrolytes. These electrolytes are then employed in carbon nanoparticle (CNP)-based symmetric supercapacitors. The unique properties of N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-2-naphthalenesulfonamide contribute to the stability and performance of these energy storage devices .

- Due to its solubility and chemical structure, this compound has been investigated for drug delivery applications. Researchers explore its potential as a carrier molecule for targeted drug delivery, aiming to enhance drug efficacy while minimizing side effects. The morpholine moiety provides a convenient handle for functionalization and attachment of therapeutic agents .

Polymerization Catalyst

Ionic Liquids and Supercapacitors

Drug Delivery Systems

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on this compound would depend on its intended application. If it’s a novel compound, initial studies would likely focus on characterizing its physical and chemical properties, and if it’s intended to be a drug molecule, future research could involve studying its biological activity and pharmacokinetic properties .

properties

IUPAC Name |

N-methyl-N-(2-morpholin-4-yl-2-oxoethyl)naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-18(13-17(20)19-8-10-23-11-9-19)24(21,22)16-7-6-14-4-2-3-5-15(14)12-16/h2-7,12H,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOAVTWSLDOYTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCOCC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>52.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49640795 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]naphthalene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

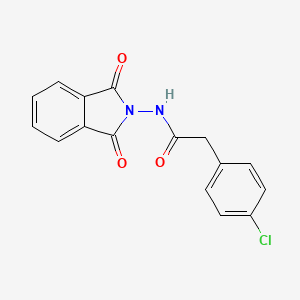

![4-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5719440.png)

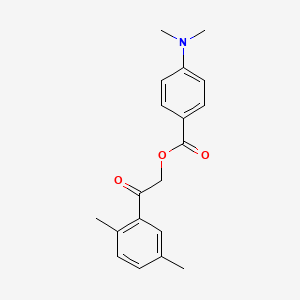

![N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide](/img/structure/B5719444.png)

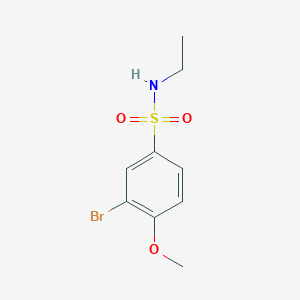

![2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5719481.png)

![6-methyl-5-phenyl-4-[(2-phenylethyl)amino]-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5719491.png)